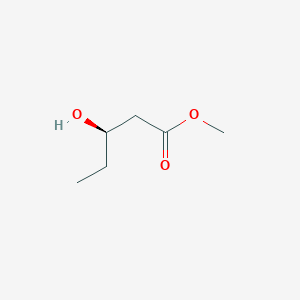

(-)-Methyl (R)-3-hydroxyvalerate

描述

(-)-Methyl (R)-3-hydroxyvalerate is a chiral ester derivative of (R)-3-hydroxyvaleric acid, a monomeric unit in microbial polyhydroxyalkanoates (PHAs) such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This compound is widely utilized as an analytical standard for gas chromatography-mass spectrometry (GC-MS) quantification of PHBV in microbial systems . Its enantiomeric purity (≥98.0%) and role in synthesizing enantiopure intermediates for pharmaceuticals and pheromones make it critical in chiral chemistry . Industrially, it serves as a precursor for biodegradable polymers and fine chemicals, with applications in biomedical materials and sustainable packaging .

属性

IUPAC Name |

methyl (3R)-3-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472999 | |

| Record name | (-)-Methyl (R)-3-hydroxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60793-22-8 | |

| Record name | (-)-Methyl (R)-3-hydroxyvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Esterification: One common method to prepare (-)-Methyl ®-3-hydroxyvalerate is through the esterification of ®-3-hydroxyvaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Asymmetric Synthesis: Another approach involves the asymmetric reduction of a precursor ketone using chiral catalysts or reagents to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of (-)-Methyl ®-3-hydroxyvalerate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods employing enzymes such as lipases can be utilized for more environmentally friendly synthesis.

化学反应分析

Types of Reactions:

Oxidation: (-)-Methyl ®-3-hydroxyvalerate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Ester groups in (-)-Methyl ®-3-hydroxyvalerate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: ®-3-oxovaleric acid or ®-3-hydroxyvaleric acid.

Reduction: ®-3-hydroxyvaleric alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Biotechnology

Biodegradable Polymers:

(-)-Methyl (R)-3-hydroxyvalerate is instrumental in synthesizing poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biopolymer known for its biodegradability and biocompatibility. PHBV can replace petroleum-derived plastics, offering sustainable alternatives in packaging and medical applications. Research indicates that PHBV's mechanical properties can be enhanced by modifying its composition, allowing for broader applications in agriculture and medicine .

| Property | PHBV |

|---|---|

| Biodegradability | Yes |

| Biocompatibility | High |

| Mechanical Strength | Variable (depends on composition) |

| Applications | Packaging, medical devices |

Pharmaceuticals

Drug Delivery Systems:

The compound is utilized in drug delivery formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients. This is particularly beneficial for poorly soluble drugs, improving therapeutic efficacy. The incorporation of this compound into polymeric systems allows for controlled release mechanisms, making it suitable for various therapeutic applications .

Food Industry

Flavoring and Preservation:

In the food sector, this compound serves as a natural flavoring agent and preservative. Its ability to extend the shelf life of food products without synthetic additives aligns with the growing consumer demand for healthier options. This compound contributes to the development of food products that maintain quality over time while adhering to health standards .

Cosmetics

Moisturizing Agent:

In personal care products, this compound acts as a moisturizing agent, enhancing skin hydration and improving the texture of creams and lotions. Its natural origin appeals to consumers seeking products with fewer synthetic ingredients .

Research and Development

Chemical Synthesis:

The compound is employed in various chemical syntheses and reactions, facilitating studies of metabolic pathways and the development of new synthetic methodologies in organic chemistry. Its role as a chiral building block is particularly significant in synthesizing complex organic molecules .

Case Study 1: PHBV in Medical Applications

A study highlighted the use of PHBV scaffolds for tissue engineering, demonstrating its potential in creating biodegradable implants that support cell growth and tissue regeneration. The research focused on optimizing the mechanical properties of PHBV to enhance its application in biomedical fields .

Case Study 2: Drug Delivery Enhancements

Research documented the formulation of drug delivery systems using this compound, showing improved release profiles for hydrophobic drugs compared to traditional carriers. This advancement indicates significant potential for this compound in pharmaceutical applications .

Conc

作用机制

The mechanism of action of (-)-Methyl ®-3-hydroxyvalerate largely depends on its application. In biochemical contexts, it may interact with enzymes or receptors in a stereospecific manner, influencing biological pathways. For instance, as a chiral molecule, it can fit into enzyme active sites in a specific orientation, affecting enzyme activity and catalysis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl (R)-3-hydroxybutyrate

- Structure : Methyl ester of (R)-3-hydroxybutyric acid, a C4 analog.

- Applications : Used as a GC-MS standard for quantifying poly(3-hydroxybutyrate) (P(3HB)) in microbial cultures .

- Key Differences :

Table 1: Physical Properties

Poly(3-hydroxybutyrate) (P(3HB)) and Poly(3-hydroxyvalerate) (P(3HV)) Homopolymers

- P(3HB) : A rigid, highly crystalline polymer (Tm ~170–180°C) with brittleness limiting its applications .

- P(3HV) : Lower crystallinity and Tm (~60–100°C) compared to P(3HB), offering improved flexibility but reduced mechanical strength .

- Comparison with this compound: The monomeric ester lacks polymer chain interactions, resulting in lower thermal stability but higher solubility in organic solvents. Enzymatic degradation studies show P(3HB) and P(3HV) homopolymers degrade slower than PHBV copolymers due to higher crystallinity .

Table 2: Thermal and Degradation Properties

PHBV Copolymers

- Structure : Random copolymer of (R)-3-hydroxybutyrate (3HB) and (R)-3-hydroxyvalerate (3HV).

- Key Findings :

- Increasing 3HV content (e.g., 8–14 mol%) reduces crystallinity and Tm, enhancing ductility and processability .

- Blending PHBV with poly(lactic acid) (PLA) improves mechanical properties (tensile strength: 20–30 MPa) and reduces phase separation .

- PHBV with 19 mol% 3HV exhibits optimal rheological properties for extrusion .

Table 3: Mechanical Properties of PHBV with Varying 3HV Content

| 3HV Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Resistance (J/m) | Reference |

|---|---|---|---|---|

| 8 | 25–30 | 3–5 | 40–50 | |

| 14 | 20–25 | 8–12 | 60–70 | |

| 19 | 15–20 | 15–20 | 80–90 |

Other Chiral Hydroxyalkanoates

- 3-Hydroxyhexanoate (3HHx): Medium-chain PHA monomer with lower crystallinity than 3HV. Engineered microbial systems produce copolymers (e.g., P(3HB-co-3HHx)) for flexible films .

- Enantiopurity Challenges : Unlike this compound, microbial 3HV production often requires propionate feeding and yields racemic mixtures without metabolic engineering .

Research Implications and Industrial Relevance

- Biomedical Applications : this compound-derived PHBV films show enhanced cytocompatibility when blended with Ecoflex® .

- Sustainability : PHBV’s biodegradability (~80% weight loss in 6 months under composting) surpasses PLA .

- Synthetic Efficiency : Chemical synthesis of this compound avoids the fermentation costs and contamination risks of microbial PHBV production .

生物活性

(-)-Methyl (R)-3-hydroxyvalerate is a chiral compound with significant biological activity, primarily utilized in biochemical research and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure :

- The compound is an ester formed from (R)-3-hydroxyvaleric acid and methanol. Its chirality plays a crucial role in its biological interactions.

Synthesis Methods :

- Esterification : Commonly synthesized through the esterification of (R)-3-hydroxyvaleric acid with methanol in the presence of acid catalysts like sulfuric acid.

- Asymmetric Synthesis : Achieved via asymmetric reduction of ketones using chiral catalysts to produce the desired enantiomer.

The biological activity of this compound is largely attributed to its interaction with enzymes and receptors in a stereospecific manner. This specificity allows it to influence various biological pathways effectively. For example, its chiral nature enables it to fit into enzyme active sites, affecting enzyme activity and catalysis .

Case Studies

- Antioxidant Activity : Research has demonstrated that this compound exhibits antioxidant properties, potentially beneficial in reducing oxidative stress in cellular environments. In vitro studies indicated a decrease in reactive oxygen species (ROS) levels when cells were treated with this compound .

- Biocompatibility : A study highlighted the biocompatibility of polymers derived from this compound, emphasizing its potential use in biomedical applications. Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which incorporates this compound, showed low toxicity and high compatibility with mammalian cells, making it suitable for drug delivery systems .

Pharmaceutical Industry

- Chiral Building Block : Used as an intermediate in the synthesis of pharmaceuticals requiring specific chiral configurations.

- Drug Development : Investigated for its potential role in developing drugs that target specific biochemical pathways due to its stereospecific interactions .

Biodegradable Polymers

The incorporation of this compound into polymer matrices enhances the mechanical properties and biodegradability of the resulting materials. This makes it a valuable component in developing sustainable materials for packaging and medical applications .

Comparative Analysis

| Compound | Chirality | Biological Activity | Applications |

|---|---|---|---|

| This compound | R | Antioxidant, biocompatible | Pharmaceuticals, biodegradable polymers |

| Methyl (S)-3-hydroxyvalerate | S | Varies; less studied | Limited applications |

| Ethyl (R)-3-hydroxyvalerate | - | Similar properties | Flavoring agents |

常见问题

Q. How is (-)-Methyl (R)-3-hydroxyvalerate synthesized and characterized in laboratory settings?

Methodological Answer: The compound is synthesized via enantioselective methods using chiral auxiliaries such as (S)-2-methoxy-2-(1-naphthyl)propionic acid, which ensures high enantiopurity . Post-synthesis, characterization involves:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantification using external standards (e.g., sodium 3-hydroxybutyrate or this compound) with retention times (RT) for 3-hydroxyvalerate methyl ester (3HVME) at ~3.59 min .

- Nuclear Magnetic Resonance (NMR): Structural confirmation via H and C NMR to differentiate between 3-hydroxybutyrate (3HB) and 3-hydroxyvalerate (3HV) .

Q. What role does this compound play in the synthesis of PHBV copolymers?

Methodological Answer: As a precursor, it is incorporated into poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) to modulate material properties:

- Copolymer Ratio Control: Varying glucose concentrations (4–12 g/L) under nitrogen-limited conditions alter 3HV content (e.g., 3% at 12 g/L glucose) in microbial biosynthesis .

- Material Enhancement: Blending PHBV with poly[(R)-3-hydroxybutyrate]-alt-poly(ethylene oxide) improves hydrophilicity and mechanical strength, critical for biomedical applications .

Advanced Research Questions

Q. What strategies optimize the 3-hydroxyvalerate content in PHBV copolymers during biosynthesis?

Methodological Answer: Key approaches include:

- Carbon Source Engineering: Using propionate or valerate as secondary carbon sources to increase 3HV incorporation via propionyl-CoA transferase activity .

- Metabolic Pathway Modulation: Overexpression of genes like phaC (PHA synthase) in Pseudomonas spp. enhances 3HV yield from unrelated substrates (e.g., gluconate) .

- Statistical Optimization: Response surface methodology (RSM) identifies optimal fermentation parameters (e.g., C/N ratio, pH) to maximize 3HV content, validated via Tukey’s test (P < 0.05) .

Q. How do researchers resolve contradictions in analytical data when quantifying 3-hydroxyvalerate in PHBV?

Methodological Answer: Discrepancies in GC retention times or spectral matches are addressed through:

- Multi-Analyte Cross-Validation: Comparing GC-MS results (e.g., RT 6.25 min for 3HVME ) with NMR data to confirm monomer ratios .

- Internal Standards: Using benzoate methyl ester to normalize peak areas in GC-MS, reducing variability in quantification .

- Advanced Chromatography: High-resolution GC with flame ionization detection (FID) improves separation of 3HB and 3HV peaks, especially in low-concentration samples .

Q. What methodologies elucidate the crystallization behavior of PHBV containing this compound?

Methodological Answer: Crystallinity and phase transitions are studied via:

- Differential Scanning Calorimetry (DSC): Measures melting temperature () and glass transition (), where 3HV incorporation reduces from ~170°C (pure PHB) to ~145°C (PHBV with 20% 3HV) .

- X-ray Diffraction (XRD): Identifies orthorhombic crystal structures in PHBV, with 3HV disrupting lattice regularity to enhance flexibility .

- Fiber Spinning: Produces highly ordered PHBV fibers for structural analysis, revealing 3HV’s role in reducing brittleness .

Q. How is this compound utilized in metabolic engineering for sustainable PHA production?

Methodological Answer:

- Pathway Engineering: Introducing heterologous pha genes (e.g., phaA, phaB) into Cupriavidus necator enables 3HV synthesis from fatty acids .

- Nitrogen Starvation Strategies: Prolonged nitrogen limitation increases 3HV accumulation in P. haeundaensis by redirecting acetyl-CoA flux toward PHA synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。